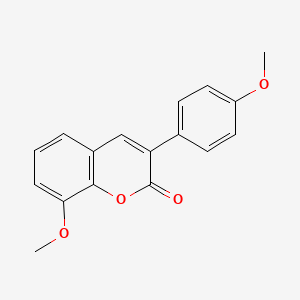
1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various industrial and research applications. It is a colorless to slightly yellow liquid that is sparingly soluble in water but soluble in organic solvents .
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorotoluene with hydrogen fluoride to obtain the target product . Another method includes the reaction of 4-fluoro-3,5-dichlorophenol with trifluoromethyl lithium chloride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of specialized equipment and catalysts ensures high yield and purity of the final product. The reaction conditions often include elevated temperatures and pressures to facilitate the desired transformations.
化学反応の分析
Types of Reactions
1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be modified under appropriate conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents can facilitate substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions involving this compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives.
科学的研究の応用
1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research:
作用機序
The mechanism by which 1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene exerts its effects is primarily through its ability to participate in various chemical reactions. The electron-withdrawing nature of the chlorine, fluorine, and trifluoromethyl groups influences the reactivity of the benzene ring, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
類似化合物との比較
Similar Compounds
Uniqueness
1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to its isomers. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, makes it particularly valuable in the synthesis of complex organic molecules.
特性
IUPAC Name |
1,5-dichloro-2-fluoro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKXFMTXBHZZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide](/img/structure/B2850172.png)
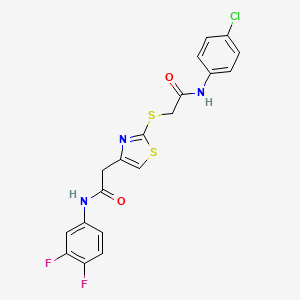
![methyl 2-(4-{7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate](/img/structure/B2850174.png)
![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride](/img/new.no-structure.jpg)
![1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2850176.png)
![Methyl 2-[2-(2,2-dimethylhydrazin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2850177.png)
![2-({1-[3-(benzyloxy)benzoyl]azetidin-3-yl}sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2850178.png)
![2-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B2850179.png)
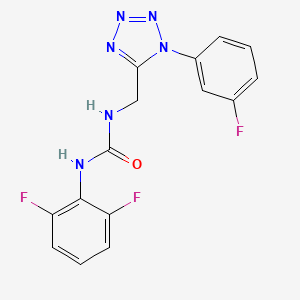
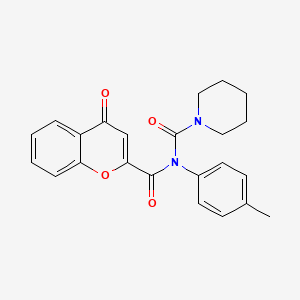
![(4-Bromophenyl)[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone](/img/structure/B2850186.png)
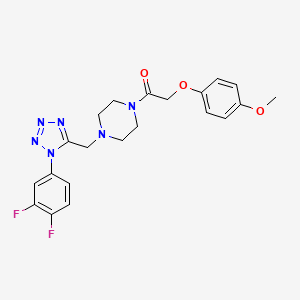
![2-[(Phenylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2850193.png)
